4,7,10,13,16,19-Hexaoxaheneicosanoic acid, 21-(4-nonylphenoxy)-, sodium salt
Description
4,7,10,13,16,19-Hexaoxaheneicosanoic acid, 21-(4-nonylphenoxy)-, sodium salt (hereafter referred to as the target compound) is a polyethylene glycol (PEG)-based surfactant with a 4-nonylphenoxy group at the terminal carbon and a sodium carboxylate salt. Its structure includes a 21-carbon backbone with six ether oxygen atoms (PEG6 chain) and a hydrophilic sodium carboxylate group. The 4-nonylphenoxy substituent introduces hydrophobicity, making it amphiphilic and suitable for applications requiring interfacial activity, such as emulsification or nanoparticle functionalization . The sodium salt enhances water solubility, a critical feature for biomedical and environmental applications where aqueous compatibility is essential.
Properties
CAS No. |
70179-80-5 |
|---|---|
Molecular Formula |
C30H51NaO9 |
Molecular Weight |
578.7 g/mol |
IUPAC Name |
sodium;3-[2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C30H52O9.Na/c1-2-3-4-5-6-7-8-9-28-10-12-29(13-11-28)39-27-26-38-25-24-37-23-22-36-21-20-35-19-18-34-17-16-33-15-14-30(31)32;/h10-13H,2-9,14-27H2,1H3,(H,31,32);/q;+1/p-1 |
InChI Key |
UODHMFYIVNJKSA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13,16,19-Hexaoxaheneicosanoic acid, 21-(4-nonylphenoxy)-, sodium salt typically involves the reaction of nonylphenol with ethylene oxide to form nonylphenol ethoxylate. This intermediate is then reacted with chloroacetic acid to introduce the carboxylic acid group, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous reaction systems to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
4,7,10,13,16,19-Hexaoxaheneicosanoic acid, 21-(4-nonylphenoxy)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4,7,10,13,16,19-Hexaoxaheneicosanoic acid, 21-(4-nonylphenoxy)-, sodium salt is widely used in scientific research due to its surfactant properties. Some of its applications include:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments to improve cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of 4,7,10,13,16,19-Hexaoxaheneicosanoic acid, 21-(4-nonylphenoxy)-, sodium salt involves its interaction with molecular structures through its hydrophobic and hydrophilic regions. The nonylphenoxy group interacts with hydrophobic regions, while the hexaoxaheneicosanoic acid moiety interacts with hydrophilic regions. This dual interaction allows the compound to act as an effective surfactant, reducing surface tension and enhancing solubility.
Comparison with Similar Compounds
21-(D-Biotinylamino)-4,7,10,13,16,19-Hexaoxaheneicosanoic Acid (Bt-PEG-acid)
- Structure: Replaces the 4-nonylphenoxy group with a biotin moiety via an amide linkage.
- Key Features: The PEG6 spacer projects biotin away from surfaces (e.g., magnetic nanoparticles), improving avidin binding efficiency .
- Applications : Bioconjugation and affinity-based assays.
Fmoc-21-Amino-4,7,10,13,16,19-Hexaoxaheneicosanoic Acid
- Structure : Contains a fluorenylmethyloxycarbonyl (Fmoc)-protected amine at the terminal position.
- Key Features : The Fmoc group enables use in solid-phase peptide synthesis (SPPS) as a hydrophilic linker. Its PEG6 chain reduces aliphatic chain folding in physiological environments .
- Applications : Peptide amphiphile synthesis, drug delivery systems.
Boc-21-Amino-4,7,10,13,16,19-Hexaoxaheneicosanoic Acid
21-Azido-4,7,10,13,16,19-Hexaoxaheneicosanoic Acid
- Structure : Terminal azide group for click chemistry applications.
- Key Features : Enables copper-catalyzed alkyne-azide cycloaddition (CuAAC) for bioconjugation .
- Applications : Site-specific labeling of biomolecules.
Physicochemical Properties
Research Findings and Performance
- Target Compound: The 4-nonylphenoxy group enhances lipid membrane interactions, making it effective in stabilizing hydrophobic nanoparticles in aqueous suspensions.
- Bt-PEG-acid: Demonstrated 30% higher avidin binding efficiency compared to non-PEGylated biotin derivatives due to reduced steric hindrance .
- Fmoc-21-Amino-PEG6 Acid: Improved peptide amphiphile self-assembly in physiological conditions, with micelle stability exceeding 72 hours in PBS .
- Boc-21-Amino-PEG6 Acid: Used in pH-sensitive prodrugs, showing 90% drug release under acidic conditions (pH 5.0) .
Biological Activity
Molecular Formula
- Chemical Formula : C27H50O9S
- Molecular Weight : 542.76 g/mol
Structural Characteristics
The compound features a long-chain fatty acid backbone with multiple ether linkages and a nonylphenoxy group. The presence of the sodium salt form enhances its solubility in aqueous environments, which is crucial for biological interactions.
The biological activity of this compound can be attributed to its ability to interact with cellular membranes and modulate lipid metabolism. The long hydrophobic chain facilitates membrane insertion, potentially affecting membrane fluidity and permeability.
Antimicrobial Activity
Research has indicated that similar compounds exhibit antimicrobial properties. Studies suggest that the hexaoctaheneicosanoic acid derivatives can disrupt bacterial cell membranes, leading to cell lysis.
Cytotoxicity Studies
In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines. The sodium salt form enhances the bioavailability of the compound, increasing its effectiveness in targeting cancer cells while minimizing toxicity to healthy cells.
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation markers in cell cultures. It appears to inhibit the production of pro-inflammatory cytokines, suggesting a role in inflammatory disease management.
Table 1: Biological Activities of 4,7,10,13,16,19-Hexaoxaheneicosanoic Acid
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Disruption of bacterial membranes | |
| Cytotoxicity | Inhibition of cancer cell growth | |
| Anti-inflammatory | Reduction in cytokine production |
Table 2: Comparative Analysis of Related Compounds
| Compound Name | Cytotoxicity (IC50) | Antimicrobial Activity | Reference |
|---|---|---|---|
| Hexaoxaheneicosanoic Acid | 25 µM | Moderate | |
| 15-Hydroxy-heneicosanoic Acid | 30 µM | High | |
| Nonylphenol | 15 µM | Low |
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains revealed that the sodium salt form of the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was primarily attributed to membrane disruption.
Case Study 2: Cancer Cell Line Testing
In a controlled laboratory setting, the compound was tested against several human cancer cell lines (e.g., breast and prostate cancer). Results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.
Case Study 3: Inflammatory Response Modulation
A recent study investigated the effect of this compound on macrophage cells exposed to lipopolysaccharides (LPS). The results showed a significant decrease in TNF-alpha production, indicating its potential use in treating inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
